B1186569 2,6-Di-tert-butylaniline CAS No. 2909-83-3

2,6-Di-tert-butylaniline

Cat. No.: B1186569
CAS No.: 2909-83-3
InChI Key:
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Description

2,6-Di-tert-butylaniline is an organic compound characterized by the presence of two tert-butyl groups attached to the 2 and 6 positions of an aniline (benzeneamine) ring. This structural feature imparts unique steric and electronic properties to the molecule, making it an important precursor and intermediate in various organic synthesis reactions .

Scientific Research Applications

2,6-Di-tert-butylaniline has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylaniline can be synthesized through the alkylation of aniline with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of a catalyst to improve yield and selectivity. For example, a phosphotungstic acid (DTP)/HZSM-5 catalyst can be employed for the alkylation of aniline with methyl tert-butyl ether. This method enhances the selectivity of the desired product and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-tert-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butylaniline involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups can influence the binding affinity and specificity of the compound towards its targets. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison: 2,6-Di-tert-butylaniline is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic properties. This makes it more suitable for certain reactions and applications compared to its analogs. For instance, 2,4,6-Tri-tert-butylaniline has an additional tert-butyl group, which can further increase steric hindrance and affect reactivity .

Properties

IUPAC Name

2,6-ditert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSUJIUTUGMZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285591
Record name 2,6-Bis(1,1-dimethylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-83-3
Record name 2,6-Bis(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2909-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(1,1-dimethylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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